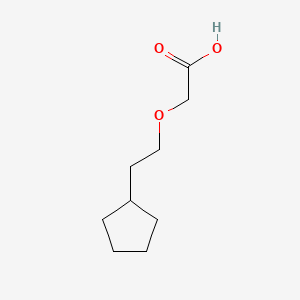

2-(2-cyclopentylethoxy)aceticacid

Description

2-(2-Cyclopentylethoxy)acetic acid is a carboxylic acid derivative characterized by a cyclopentyl-substituted ethoxy chain attached to the acetic acid backbone. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol.

Properties

IUPAC Name |

2-(2-cyclopentylethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-9(11)7-12-6-5-8-3-1-2-4-8/h8H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQWYIXTINCBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopentylethoxy)acetic acid typically involves the reaction of cyclopentyl ethyl ether with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group displaces the chlorine atom in chloroacetic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of 2-(2-cyclopentylethoxy)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopentylethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Cyclopentyl ethyl ketone or cyclopentyl acetic acid.

Reduction: 2-(2-cyclopentylethoxy)ethanol.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-cyclopentylethoxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-cyclopentylethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-cyclopentylethoxy)acetic acid with structurally related acetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications:

Substituent Effects on Physicochemical Properties

- Lipophilicity : Cyclopentylethoxy and cyclopropylmethoxy groups enhance lipophilicity compared to hydroxyethoxy derivatives, reducing water solubility but improving membrane permeability .

- Hydrogen Bonding : Hydroxyethoxy and bromo-methoxyphenyl analogs exhibit strong intermolecular hydrogen bonding, influencing crystal packing and melting points .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in 2-(3-bromo-4-methoxyphenyl)acetic acid) distort aromatic ring angles (C–C–C ~121.5°), while electron-donating groups (e.g., methoxy) reduce distortion (~118.2°) .

Biological Activity

2-(2-cyclopentylethoxy)acetic acid, a compound characterized by its unique cyclopentyl ether structure, has garnered interest in various fields of biological research. This article delves into its biological activity, highlighting key research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-(2-cyclopentylethoxy)acetic acid can be represented as follows:

- IUPAC Name: 2-(2-cyclopentylethoxy)acetic acid

- CAS Number: 1690947-31-9

- Molecular Formula: C₁₃H₁₈O₃

The compound possesses a cyclopentyl group attached to an ethoxy chain, contributing to its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that 2-(2-cyclopentylethoxy)acetic acid exhibits various biological activities, including:

- Anti-inflammatory properties

- Antimicrobial effects

- Potential anticancer activity

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of 2-(2-cyclopentylethoxy)acetic acid is attributed to its ability to interact with specific molecular targets. The compound may modulate various biochemical pathways through:

- Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory processes.

- Membrane Interaction: Its lipophilic nature allows it to penetrate cell membranes, facilitating interactions with intracellular targets.

- Receptor Modulation: Potential binding to receptors involved in pain and inflammation pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(2-cyclopentylethoxy)acetic acid:

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 2-(2-cyclopentylethoxy)acetic acid resulted in a significant reduction in inflammatory markers. The compound was shown to inhibit the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that 2-(2-cyclopentylethoxy)acetic acid exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to conventional antibiotics.

Case Study 3: Anticancer Potential

Research on human cancer cell lines indicated that treatment with 2-(2-cyclopentylethoxy)acetic acid led to increased apoptosis rates. Flow cytometry analysis showed significant changes in cell cycle distribution, suggesting the compound's potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.